molecular formula C25H35N3O B577351 Undecylprodigiosin CAS No. 13129-81-2

Undecylprodigiosin

Cat. No.: B577351
CAS No.: 13129-81-2
M. Wt: 393.575
InChI Key: ISFCPXILUVJVOC-BSMVPRKISA-N
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Biological Activity

Undecylprodigiosin (UP) is a member of the prodiginine family, which are red-pigmented antibiotics produced by various bacterial species, particularly from the genus Streptomyces. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antitumor, and immunosuppressive properties. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and relevant data tables.

Overview of this compound

This compound is primarily synthesized by Streptomyces coelicolor and other related strains. The compound is characterized by its tripyrrolic structure, which contributes to its bioactivity. Research indicates that this compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Effective against a range of pathogenic microorganisms.
  • Antitumor Activity : Inhibits cancer cell proliferation.
  • Immunosuppressive Effects : Modulates immune responses.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. A study by Stankovic et al. (2014) reported that UP exhibited potent activity against Corynebacterium species and other Gram-positive bacteria. The effectiveness of this compound can be attributed to its ability to disrupt cellular functions in microbial cells.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Corynebacterium spp.5 µg/mLStankovic et al., 2014
Staphylococcus aureus10 µg/mLCerdeño et al., 2001
Candida albicans15 µg/mLMalpartida et al., 1990

2. Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines. Research indicates that UP can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of mitochondrial pathways. A notable study demonstrated that this compound significantly inhibited the growth of breast carcinoma T-47D cells and colorectal carcinoma HCT116 cells.

Cancer Cell LineIC50 (µM)Reference
T-47D (Breast)3.5Recent Study, 2024
HCT116 (Colorectal)4.2Recent Study, 2024

3. Immunosuppressive Effects

This compound has been shown to possess immunosuppressive properties, which may have therapeutic implications in conditions requiring immune modulation. Studies involving murine models have indicated that UP can downregulate pro-inflammatory cytokines, thereby attenuating immune responses.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Cell Membrane Disruption : UP interacts with microbial membranes, leading to increased permeability and cell death.
  • Apoptosis Induction : In cancer cells, UP triggers apoptotic pathways by activating caspases and releasing cytochrome c from mitochondria.
  • Cytokine Modulation : UP modulates the expression of cytokines such as TNF-α and IL-6, influencing immune responses.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on various strains of Streptomyces revealed that this compound production was significantly enhanced in media supplemented with specific carbon sources like glycerol and sucrose. This optimization led to increased yields of UP with enhanced antimicrobial activity against Staphylococcus aureus.
  • Case Study on Antitumor Activity :
    In vitro experiments demonstrated that treatment with this compound resulted in a dose-dependent reduction in viability of T-47D cells, with morphological changes indicative of apoptosis observed under microscopy.

Properties

IUPAC Name

(2Z)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,26-27H,3-11,13H2,1-2H3/b24-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYSWASSDOXZLC-MOHJPFBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC1=CC=C(N1)/C=C\2/C(=CC(=N2)C3=CC=CN3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315967
Record name Undecylprodigiosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52340-48-4
Record name Undecylprodigiosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52340-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecylprodigiosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052340484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecylprodigiosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UNDECYLPRODIGIOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ2HK5E6ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: How does UPP exert its antiproliferative effect?

A1: [] Undecylprodigiosin primarily targets cells in the G1 phase of the cell cycle, preventing their entry into the S phase, thereby inhibiting proliferation. This is achieved through the inhibition of retinoblastoma protein phosphorylation, a crucial step for cell cycle progression.

Q2: Does UPP affect specific cell cycle regulators?

A2: [] Yes, UPP significantly inhibits the induction of cyclin E, cyclin A, cyclin-dependent kinase 2 (CDK2), and CDK4. This disruption of cyclin and CDK activity likely contributes to the observed inhibition of retinoblastoma protein phosphorylation.

Q3: Is the mechanism of action of UPP similar to other immunosuppressive drugs?

A3: [] No, the mechanism of action of UPP differs from that of well-known immunosuppressive drugs like cyclosporin A and rapamycin. This suggests UPP could be a candidate for combination therapies with existing immunosuppressive agents.

Q4: Does UPP induce cell death?

A4: [] At concentrations that effectively inhibit the proliferation of fresh human lymphocytes, UPP does not significantly induce cell death.

Q5: Does UPP affect the expression of IL-2 and its receptor?

A5: [] UPP blocks the expression of IL-2, while only partially inhibiting the expression of the IL-2 receptor (IL-2R). This indicates that the primary target of UPP lies downstream of the IL-2/IL-2R interaction.

Q6: Does UPP affect intracellular ATP levels?

A6: [] Yes, the addition of extracellular ATP (exATP) to Streptomyces coelicolor A3(2) cultures, a known UPP producer, modulates intracellular ATP concentrations. This suggests a potential link between exATP signaling and UPP biosynthesis.

Q7: How does UPP contribute to mitigating reactive oxygen species (ROS) insults?

A7: [] UPP demonstrates protective effects against oxidative stress in primary cortical neurons. It aids in improving mitochondrial function, inhibiting ROS production, and increasing the levels of antioxidant enzymes like glutathione and catalase. []

Q8: What is the molecular formula and weight of UPP?

A8: The molecular formula of UPP is C25H35N3O, and its molecular weight is 393.56 g/mol.

Q9: What are the key spectroscopic characteristics of UPP?

A9: UPP displays characteristic peaks in various spectroscopic analyses: [, ]

    Q10: How is UPP biosynthesized?

    A10: UPP biosynthesis involves a multi-step pathway involving the condensation of 2-undecylpyrrole and 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC). The enzyme RedH catalyzes the condensation reaction, while RedG, a Rieske oxygenase, is responsible for the final oxidative carbocyclization step. [, ]

    Q11: What genes are involved in UPP biosynthesis?

    A11: In Streptomyces coelicolor A3(2), the red gene cluster is responsible for UPP biosynthesis. This cluster includes genes encoding enzymes like RedH and RedG, along with regulatory genes like redD and redZ. [, ]

    Q12: How is UPP biosynthesis regulated?

    A12: UPP biosynthesis is tightly regulated at the transcriptional level. []

    • Phosphate control: UPP production is often observed under phosphate-limiting conditions. The PhoR-PhoP two-component system plays a role in sensing phosphate levels and modulating gene expression accordingly. []
    • Growth phase: In some species like S. coelicolor, UPP production is growth phase-dependent, with increased production observed during the transition from exponential to stationary phase. []
    • Other regulatory factors: Genes like bldA (encoding a tRNA for a rare leucine codon) and absA (encoding a two-component system) also influence UPP production. [, , ]

    Q13: How does the bldA gene influence UPP production?

    A13: The bldA gene encodes the tRNA for the rare leucine codon UUA. [, ] The redZ gene, involved in regulating UPP biosynthesis, contains a UUA codon. In bldA mutants, the lack of this specific tRNA affects redZ translation, ultimately impacting UPP production.

    Q14: Can environmental factors influence UPP production?

    A14: Yes, environmental factors can significantly influence UPP production. For instance, exposure to divalent transition metal ions, particularly cobalt ions, has been shown to induce UPP biosynthesis in Streptomyces coelicolor M145. []

    Q15: What is the role of the Adm protein in UPP production?

    A15: The Adm protein, encoded by a gene overlapping with the iron regulator gene dmdR1, has been shown to negatively regulate antibiotic production, including UPP, in Streptomyces coelicolor A3(2). [] Mutants lacking Adm exhibit increased UPP production.

    Q16: What is the role of the polyphosphate kinase gene (ppk) in UPP production?

    A16: Deletion of the ppk gene in Streptomyces coelicolor has been observed to have no significant effect on UPP production, suggesting that polyphosphate metabolism might not be directly involved in regulating UPP biosynthesis. []

    Q17: How does the availability of NADPH affect UPP production?

    A17: Metabolic engineering of the pentose phosphate pathway (PPP) to enhance NADPH levels has been shown to specifically stimulate UPP biosynthesis in Streptomyces lividans TK24. This indicates a crucial role of NADPH-dependent reduction reactions in UPP production. []

    Q18: What are the potential applications of UPP?

    A18: UPP exhibits a range of biological activities, suggesting its potential in various fields:

    • Anticancer: Its antiproliferative activity makes it a promising candidate for anticancer drug development. [, ]
    • Immunosuppressive: UPP could be valuable for developing novel immunosuppressive agents with distinct mechanisms of action. []
    • Antimicrobial: It possesses antimicrobial activity against certain bacterial and fungal species. [, , ]
    • Algicide: UPP demonstrates strong algicidal activity against harmful dinoflagellates, suggesting its potential use in mitigating harmful algal blooms. []
    • Staining agent: Its intense red pigmentation makes it a potential natural colorant for various applications. []

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